![molecular formula C23H42O2 B12582202 2-[(Octadec-4-yn-1-yl)oxy]oxane CAS No. 198011-30-2](/img/structure/B12582202.png)
2-[(Octadec-4-yn-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octadec-4-yn-1-yl)oxy]oxane is a chemical compound that belongs to the class of oxane derivatives It is characterized by the presence of an octadec-4-yn-1-yl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadec-4-yn-1-yl)oxy]oxane typically involves the reaction of an octadec-4-yn-1-ol with an oxane derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Octadec-4-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadec-4-yn-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-[(Octadec-4-yn-1-yl)oxy]oxane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s structure allows it to modulate various biochemical pathways, leading to its observed biological and chemical activities.
Comparación Con Compuestos Similares
2-[(Octadec-4-yn-1-yl)oxy]oxane can be compared with other oxane derivatives such as:
- 2-[(Tetradec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-10-yn-1-yl)oxy]oxane
These compounds share similar structural features but differ in the length and position of the alkyne group. The unique properties of this compound, such as its longer alkyne chain, contribute to its distinct chemical and biological activities.
Propiedades
Número CAS |
198011-30-2 |
|---|---|
Fórmula molecular |
C23H42O2 |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
2-octadec-4-ynoxyoxane |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-13,16-22H2,1H3 |
Clave InChI |
ZNVMZICNGQKDTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC#CCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12582119.png)
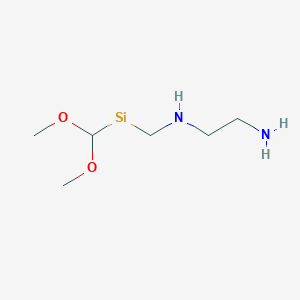
![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)
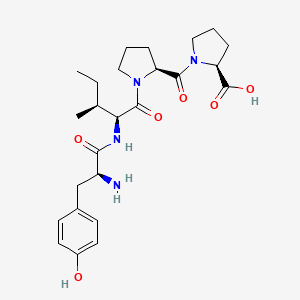
![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)
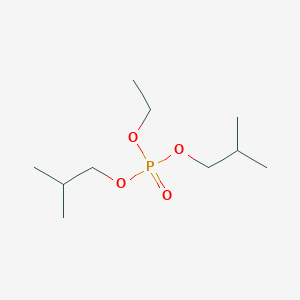
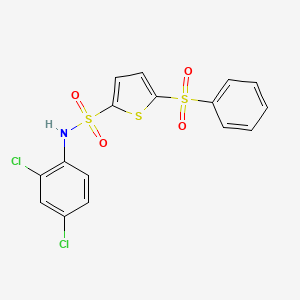
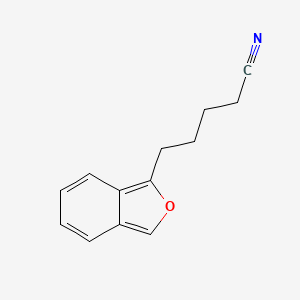
![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline](/img/structure/B12582168.png)

![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
